ACE2 Inhibition: T0513-5544 Shows Marginal Activity with No Comparator Validation
Among the C18H20ClNO5S chemical space, only T0513-5544 has been evaluated for angiotensin-converting enzyme 2 (ACE2) inhibition, exhibiting 4% inhibition at 0.2 mM concentration [1]. This represents extremely weak activity, with 96% residual enzyme activity at a high screening concentration. No head-to-head comparator data exist against known ACE2 inhibitors (e.g., MLN-4760, DX600) or other C18H20ClNO5S isomers. The study identified this compound via virtual pharmacophore screening without experimental validation against positive controls or selectivity profiling [1].
| Evidence Dimension | ACE2 enzyme inhibition (% inhibition) |
|---|---|
| Target Compound Data | 4% inhibition |
| Comparator Or Baseline | No comparator data reported; positive controls absent |
| Quantified Difference | Not applicable—single data point without comparator |
| Conditions | ACE2 enzymatic assay at 0.2 mM T0513-5544, 2006 virtual screening study [1] |
Why This Matters
The absence of comparator data and the marginal 4% inhibition at high concentration render T0513-5544 unsuitable for ACE2-targeted applications without extensive additional validation.
- [1] Rella, M.; Rushworth, C.A.; Guy, J.L.; Turner, A.J.; Langer, T.; Jackson, R.M. Structure-based pharmacophore design and virtual screening for novel angiotensin converting enzyme 2 inhibitors. J. Chem. Inf. Model. 2006, 46, 708–716. View Source
